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Compound of Interest

Compound Name: E-3030 free acid

Cat. No.: B1671013

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-3030 free acid, scientifically known as (2S)-3-(3-((2S)-3-(4-CHLORO-2-
CYANOPHENOXY)-2-FLUOROPROPOXY)PHENYL)-2-ISOPROPOXYPROPIONIC ACID, is a
potent dual agonist of Peroxisome Proliferator-Activated Receptors (PPARS), specifically
targeting the alpha (a) and gamma (y) isoforms. Developed by Eisai Co., Ltd., this
phenylpropionic acid derivative has demonstrated potential in preclinical studies for the
management of metabolic disorders. This technical guide provides a comprehensive overview
of the discovery, synthesis, and biological activity of E-3030 free acid, including available
guantitative data, experimental methodologies, and relevant signaling pathways.

Discovery and Development

E-3030 was synthesized by Eisai Co., Ltd. as part of their research into novel treatments for
metabolic diseases. It emerged from a class of phenylpropionic acid derivatives designed to act
as PPAR agonists. The development of E-3030 reached at least Phase | clinical trials, although
its current development status suggests it may have been discontinued.

Chemical Properties
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Property Value

(2S)-3-(3-((2S)-3-(4-chloro-2-cyanophenoxy)-2-

Systematic Name fluoropropoxy)phenyl)-2-isopropoxypropionic
acid

Molecular Formula C22H23CIFNO5

Molecular Weight 435.87 g/mol

Synthesis

While a definitive, step-by-step synthesis protocol for E-3030 free acid is not publicly available
in full detail, the general approach for creating similar phenylpropionic acid derivatives involves
a multi-step synthetic route. Based on patents filed by Eisai for related compounds, a plausible
synthetic strategy can be outlined.

Logical Synthesis Workflow:
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Caption: A generalized synthetic workflow for phenylpropionic acid derivatives like E-3030.

Note: This represents a logical, high-level overview. The actual synthesis would involve specific
reagents, catalysts, and reaction conditions that are proprietary to Eisai.

Biological Activity and Mechanism of Action
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E-3030 free acid functions as a dual agonist for PPARa and PPARYy. These nuclear receptors
are critical regulators of lipid and glucose metabolism.

o PPARa Activation: Primarily expressed in tissues with high fatty acid catabolism such as the
liver, heart, and skeletal muscle. Activation of PPARa leads to increased fatty acid oxidation
and a reduction in circulating triglycerides.

o PPARYy Activation: Highly expressed in adipose tissue, where it plays a key role in
adipogenesis, fatty acid storage, and insulin sensitization.

By activating both receptors, E-3030 has the potential to address both dyslipidemia and
hyperglycemia, common comorbidities in type 2 diabetes.

Signaling Pathway:
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Caption: The signaling pathways of PPARa and PPARYy activated by E-3030 free acid.

Quantitative Data
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Parameter Receptor Value
EC50 Human PPARa 65 nM
EC50 Human PPARy 34 nM

Experimental Protocols

While detailed, step-by-step protocols from the original studies are not fully available, the
following outlines the likely methodologies used for the in vitro and in vivo characterization of E-
3030 free acid.

In Vitro PPAR Transactivation Assay

Objective: To determine the potency (EC50) of E-3030 free acid in activating PPARa and
PPARYy.

Methodology:
e Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) is used.
o Transfection: Cells are co-transfected with two plasmids:

o An expression vector containing the ligand-binding domain of either human PPARa or
PPARYy fused to a DNA-binding domain (e.g., GAL4).

o Areporter plasmid containing a luciferase gene under the control of a promoter with
response elements for the DNA-binding domain (e.g., UAS).

o Treatment: Transfected cells are treated with varying concentrations of E-3030 free acid.

o Luciferase Assay: After an incubation period, cell lysates are assayed for luciferase activity.
The luminescence signal is proportional to the level of receptor activation.

o Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated.

Workflow Diagram:
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¢ To cite this document: BenchChem. [E-3030 Free Acid: A Technical Overview of a Dual
PPARa/y Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671013#e-3030-free-acid-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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